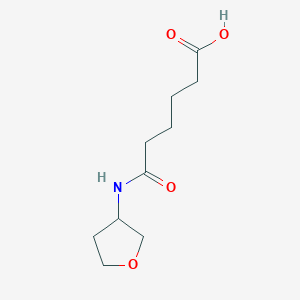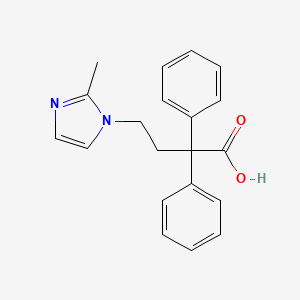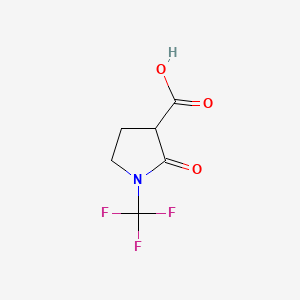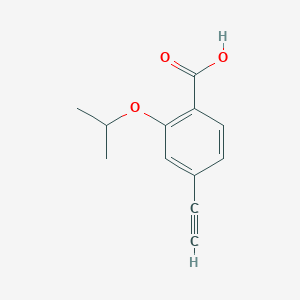![molecular formula C13H8F5NO B14767974 2,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B14767974.png)
2,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyls and derivatives. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a biphenyl structure. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Additionally, the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine or alcohol derivatives.
Scientific Research Applications
2,5-Difluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethoxy group contribute to its high electronegativity and lipophilicity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(trifluoromethoxy)acetic acid: This compound also contains a trifluoromethoxy group and is used in organic synthesis and medicinal chemistry.
3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-ylamine:
Uniqueness
2,5-Difluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the biphenyl structure. The presence of both difluoro and trifluoromethoxy groups imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
Molecular Formula |
C13H8F5NO |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,5-difluoro-4-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-9-6-11(19)10(15)5-8(9)7-3-1-2-4-12(7)20-13(16,17)18/h1-6H,19H2 |
InChI Key |
IKWFVMOZFXZFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2F)N)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


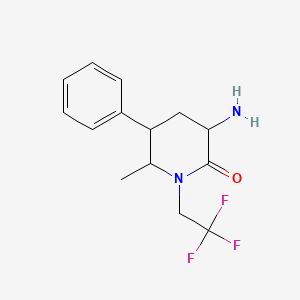


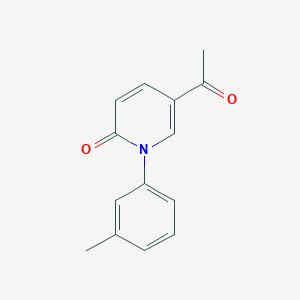

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
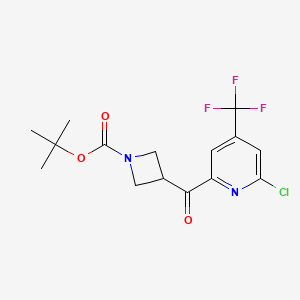
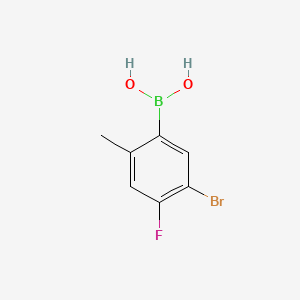
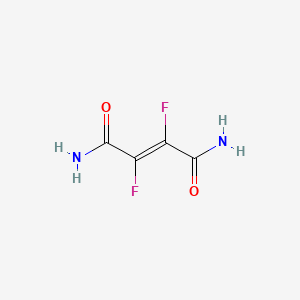
![N-methyl-2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14767933.png)
